Lithocholic acid - 434-13-9

Lithocholic acid

Catalog Number: EVT-273273
CAS Number: 434-13-9
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) is a monohydroxy bile acid found in mammals. [, , , ] It is classified as a secondary bile acid, meaning it is produced from primary bile acids (cholic acid and chenodeoxycholic acid) by the action of intestinal bacteria. [, , ] Lithocholic acid plays a significant role in scientific research, serving as a model compound for studying bile acid metabolism, toxicity, and potential therapeutic applications. It has been investigated for its effects on lipid metabolism, liver function, cell signaling, and interaction with gut microbiota. [, , , , , , , , , ]

From Chenodeoxycholic Acid:

Lithocholic acid is primarily produced in vivo by bacterial 7α-dehydroxylation of chenodeoxycholic acid in the intestine. [, ] This process is carried out by anaerobic bacteria possessing bile acid inducible (bai) operons. []

Synthesis Analysis
  • Degradation of Lithocholic Acid Acetate: This method involves the photochemical modification of a Hunsdiecker reaction, followed by Kornblum oxidation of the intermediate 23-bromide, leading to the synthesis of 24-norlithocholic acid. []

  • Modification of Existing Bile Acids: Lithocholic acid derivatives can be synthesized by modifying existing bile acids, such as introducing substituents or altering the side chain length. For example, lithocholic acid amphiphiles were synthesized for their anticancer activity against colon cancer by varying the cationic charged head groups attached to lithocholic acid. []

Molecular Structure Analysis

Lithocholic acid consists of a cholestane steroid nucleus with a single hydroxyl group at the C3 position in the alpha orientation. [, ] The molecule possesses a carboxylic acid group at the end of a five-carbon side chain attached to the C17 position. [, ] The presence of the single hydroxyl group and the carboxylic acid moiety contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. []

Sulfation:

Lithocholic acid undergoes sulfation in the liver, primarily catalyzed by sulfotransferase 2A1 (SULT2A1). [] This reaction converts lithocholic acid into lithocholic acid sulfate, a less toxic and more readily excretable form. [, , ]

Hydroxylation:

Lithocholic acid can be hydroxylated by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver. [, , ] The main hydroxylation site is the 6β-position, leading to the formation of murideoxycholic acid. [] Other metabolites, including hyodeoxycholic acid, ursodeoxycholic acid, 6-ketolithocholic acid, and 3-ketocholanoic acid, are also produced by CYP3A4-mediated hydroxylation. [, ]

Conjugation:

Lithocholic acid can be conjugated with taurine or glycine in the liver, forming taurolithocholic acid and glycolithocholic acid, respectively. [, , ] Conjugation increases the water solubility of lithocholic acid, facilitating its excretion in bile. []

Mechanism of Action
  • Activation of Nuclear Receptors: Lithocholic acid can activate nuclear receptors, such as the vitamin D receptor (VDR), albeit with weak potency compared to its natural ligand. [] This activation can influence gene transcription and modulate cellular processes. []

  • Modulation of Cellular Signaling Pathways: Lithocholic acid has been shown to modulate various cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis. [, , ] For instance, it can induce apoptosis in colon cancer cells via caspase activation. []

  • Interaction with Cell Membranes: Due to its amphiphilic nature, lithocholic acid can interact with cell membranes, potentially altering membrane fluidity and affecting membrane-bound protein function. [, ] This interaction has been implicated in its cytotoxic effects. []

Physical and Chemical Properties Analysis
  • Appearance: White crystalline powder []
  • Molecular Formula: C24H40O3 []
  • Molecular Weight: 376.57 g/mol []
  • Melting Point: 184-186°C []
  • Solubility: Soluble in ethanol, methanol, and dimethylformamide; practically insoluble in water. [, ]
Applications
  • Investigating Bile Acid Metabolism and Toxicity: Lithocholic acid serves as a valuable tool for studying bile acid metabolism and detoxification pathways in the liver and intestine. [, , , , ] Its hepatotoxic properties in certain species have been utilized to understand the mechanisms of liver injury. [, ]

  • Exploring Gut Microbiome Interactions: Lithocholic acid influences the composition and function of gut microbiota, and its levels are modulated by bacterial metabolism. [, , ] Studying this interplay provides insights into the role of the gut microbiome in health and disease. [, ]

    • Anticancer Activity: Lithocholic acid amphiphiles exhibit potent anticancer activity against colon cancer cells by inducing apoptosis. []
    • Vitamin D Receptor Agonists: Synthetic lithocholic acid derivatives have been developed with significantly enhanced VDR agonistic activity compared to the parent compound, opening avenues for novel therapeutic interventions. []
Future Directions
  • Further Elucidating its Role in Gut Microbiome Interactions: Investigating the complex relationship between lithocholic acid and gut microbiota, particularly its impact on bacterial diversity, function, and host physiology. []

  • Developing Targeted Therapies based on its Mechanism of Action: Designing and synthesizing novel lithocholic acid derivatives with improved efficacy and reduced toxicity for various therapeutic applications, including cancer and metabolic disorders. [, ]

  • Understanding its role in aging: Further investigate the link between lithocholic acid, mitochondrial function and longevity. []

Chenodeoxycholic acid

Compound Description: Chenodeoxycholic acid is a primary bile acid that is synthesized from cholesterol in the liver. It is a precursor to lithocholic acid, which is formed by bacterial 7α-dehydroxylation of chenodeoxycholic acid in the intestine [, , , ].

Relevance: Chenodeoxycholic acid is structurally related to lithocholic acid, differing only in the presence of a hydroxyl group at the 7α-position. Both bile acids are used therapeutically, but can be toxic. Lithocholic acid is more toxic than chenodeoxycholic acid in several species [].

Ursodeoxycholic acid

Compound Description: Ursodeoxycholic acid is a naturally occurring tertiary bile acid found in human bile only in small amounts. It can be formed from chenodeoxycholic acid via intermediate 7-ketolithocholic acid, or from lithocholic acid by bacterial 7β-epimerization of the 7α-hydroxy group in the intestine [, ].

7-Ketolithocholic acid

Compound Description: 7-Ketolithocholic acid is an intermediate in the formation of ursodeoxycholic acid from chenodeoxycholic acid in the guinea pig. 7-Ketolithocholic acid is a primary bile acid in the guinea pig [].

Taurolithocholic acid

Compound Description: Taurolithocholic acid is a taurine conjugate of lithocholic acid. The conjugation of bile acids with taurine increases their solubility and facilitates their excretion in bile [, , ].

Glycolithocholic acid

Compound Description: Glycolithocholic acid is a glycine conjugate of lithocholic acid. Like taurine conjugation, glycine conjugation of bile acids increases their solubility and facilitates their excretion in bile [, , ].

Lithocholic acid 3-sulfate

Compound Description: Lithocholic acid 3-sulfate is a sulfate ester of lithocholic acid. Sulfation is another important metabolic pathway for lithocholic acid detoxification, particularly in humans, where it is sulfated efficiently, and reduces its intestinal absorption [, , , ].

Relevance: Lithocholic acid 3-sulfate is formed by the sulfation of the 3α-hydroxyl group of lithocholic acid. This conjugation significantly reduces its toxicity and enhances its excretion [, ].

Taurolithocholic acid 3-sulfate

Compound Description: Taurolithocholic acid 3-sulfate is the product of sulfation of taurolithocholic acid at the 3α-hydroxyl group [, ]. Sulfation of taurolithocholic acid, like sulfation of lithocholic acid, generally increases its solubility and facilitates its fecal excretion.

Relevance: Taurolithocholic acid 3-sulfate is a doubly conjugated form of lithocholic acid. The presence of both taurine and sulfate groups enhances the solubility and reduces the toxicity of the parent compound [, ].

Glycolithocholic acid 3-sulfate

Compound Description: Glycolithocholic acid 3-sulfate is the product of sulfation of glycolithocholic acid at the 3α-hydroxyl group. Sulfation of glycolithocholic acid, like sulfation of lithocholic acid, increases its solubility and facilitates its fecal excretion [].

3-Ketocholanoic acid (3-oxocholanic acid)

Compound Description: 3-Ketocholanoic acid is formed by oxidation of lithocholic acid at the 3α-position. The reaction is catalyzed by CYP3A4 in human liver microsomes [, , , ].

Relevance: 3-Ketocholanoic acid is an oxidized form of lithocholic acid. It is a key metabolite of lithocholic acid and is involved in its detoxification and elimination from the body [, , , ].

Isolithocholic acid

Compound Description: Isolithocholic acid is a structural isomer of lithocholic acid, differing in the configuration of the hydroxyl group at the 3-position, which is in the β-configuration [, ].

Relevance: Isolithocholic acid is formed from lithocholic acid via the intermediate 3-ketocholanoic acid, and is considered a detoxification product [].

Murideoxycholic acid (α and β)

Compound Description: Murideoxycholic acid is a dihydroxy bile acid found in rodents, but not in humans, that exists as two stereoisomers: α- and β-murideoxycholic acid. It is formed from lithocholic acid by hepatic microsomal enzymes, and is thought to be a detoxification product of lithocholic acid in rodents [].

Hyodeoxycholic acid

Compound Description: Hyodeoxycholic acid is a dihydroxy bile acid found in both humans and rodents. It is formed by the hydroxylation of lithocholic acid at the 6α-position by specific cytochrome P450 (CYP) enzymes, primarily CYP3A4 in humans [, , ].

Relevance: Hyodeoxycholic acid is a hydroxylated form of lithocholic acid, and is a detoxification product [, , ].

6-Ketolithocholic acid

Compound Description: 6-Ketolithocholic acid is a monohydroxy bile acid formed by the oxidation of lithocholic acid, specifically at the 6-position. This reaction is primarily catalyzed by CYP3A enzymes, particularly CYP3A4 in humans [, , ].

15α-Hydroxylithocholic acid

Compound Description: 15α-Hydroxylithocholic acid is a dihydroxy bile acid found as a taurine conjugate in the bile of the common wombat [].

Relevance: 15α-Hydroxylithocholic acid is a hydroxylated derivative of lithocholic acid, and is thought to be a detoxification product of lithocholic acid in the wombat [].

15β-Hydroxylithocholic acid

Compound Description: 15β-Hydroxylithocholic acid is a dihydroxy bile acid that is the 15-epimer of 15α-hydroxylithocholic acid [].

Relevance: 15β-Hydroxylithocholic acid is another hydroxylated derivative of lithocholic acid, and was chemically synthesized in a study of wombat bile acids [].

Cholanic acid

Compound Description: Cholanic acid is a bile acid that lacks the hydroxyl group present at the 3-position in lithocholic acid [].

Relevance: Cholanic acid is a structurally similar compound to lithocholic acid. Cholanic acid competitively inhibits the binding of ephrinA1 to EphA2, a receptor tyrosine kinase, and may have potential as an EphA2 antagonist [].

Biochemical Synthesis and Metabolic Pathways

Biosynthesis from Primary Bile Acids via Bacterial 7α-Dehydroxylation

Lithocholic acid (LCA) is a secondary bile acid formed exclusively by gut microbial metabolism. The transformation begins when primary bile acids—chenodeoxycholic acid (CDCA) and cholic acid (CA)—reach the colon. Anaerobic bacteria belonging to the Clostridium and Eubacterium genera express a 7α-dehydroxylation pathway, which removes the 7α-hydroxyl group from CDCA to generate LCA. This process involves a series of enzymatic steps:

  • Bile acid 7α-dehydroxylase initiates the reaction, converting CDCA to 7-keto-lithocholic acid.
  • 7β-hydroxysteroid dehydrogenase (7β-HSDH) reduces the intermediate to LCA [1] [3].

Recent studies reveal that centenarians' microbiomes harbor bacteria like Odoribacteraceae, which further metabolize LCA into isoallolithocholic acid (isoalloLCA) via enzymes 5α-reductase (5AR) and 3β-hydroxysteroid dehydrogenase (3β-HSDH) [3]. This isoalloLCA exhibits potent antimicrobial effects against Gram-positive pathogens, highlighting the microbiome's role in LCA diversification.

Table 1: Key Bacterial Enzymes in LCA Biosynthesis

EnzymeFunctionProduct
7α-HSDHOxidizes 7α-OH group to ketone7-keto intermediates
7α-dehydrataseEliminates the 7-keto groupΔ4,6 intermediates
7β-HSDHReduces Δ4 bondLithocholic acid (LCA)
5α-reductase (5AR)Catalyzes C5 epimerizationisoallolithocholic acid

Enzymatic Regulation of LCA Production

LCA synthesis and detoxification are tightly regulated by hepatic and microbial enzymes:

  • CYP7A1: The rate-limiting enzyme for classic bile acid synthesis converts cholesterol to 7α-hydroxycholesterol. Its activity determines the substrate pool (CDCA/CA) available for bacterial 7α-dehydroxylation [4] [5].
  • CYP27A1: Initiates the alternative bile acid pathway via 27-hydroxylation, indirectly influencing LCA production [10].
  • Bile Salt Hydrolases (BSHs): Gut bacterial enzymes deconjugate primary bile acids (e.g., glyco-CDCA) to liberate CDCA for 7α-dehydroxylation [3].

Upon absorption, LCA undergoes hepatic sulfation at the 3α-position—catalyzed by sulfotransferase SULT2A1—to form sulfolithocholylglycine. This sulfate conjugate is poorly reabsorbed, accelerating fecal excretion [1] [5]. LCA also activates vitamin D receptor (VDR) in enterocytes, inducing detoxification genes (CYP3A4, MRP3) that enhance its oxidation and export [4] [7].

Table 2: Enzymes Governing LCA Homeostasis

Enzyme/ReceptorSiteRegulatory Role
CYP7A1LiverControls CDCA synthesis (LCA precursor)
Bile Salt HydrolasesGut microbiotaDeconjugates primary bile acids
SULT2A1LiverSulfates LCA for fecal excretion
VDRIntestineInduces CYP3A4/MRP3 for LCA detox

Enterohepatic Circulation Dynamics and Conjugation Mechanisms

The enterohepatic circulation (EHC) of LCA involves compartmentalized transport:

  • Intestinal Absorption: Only 20–60% of unsulfated LCA is reabsorbed passively in the colon or actively via the apical sodium-dependent bile acid transporter (ASBT) in the ileum [1] [8].
  • Portal Transport: Absorbed LCA enters portal blood bound to albumin.
  • Hepatic Uptake: Hepatocytes extract LCA via Na⁺-taurocholate cotransporting polypeptide (NTCP) [8].
  • Conjugation & Resecretion: LCA is reconjugated with glycine or taurine and excreted into bile via bile salt export pump (BSEP) [4].

Sulfation disrupts EHC efficiency: Sulfolithocholylglycine shows only 20% conservation vs. 60% for unsulfated LCA. The sulfate group prevents active ileal uptake, diverting LCA to feces. During EHC, partial deconjugation in the gut releases free LCA, which may be resulfated in the liver [1] [5].

Species-Specific Metabolic Variations

LCA metabolism varies dramatically across species due to bile acid pool composition:

  • Rodents: Produce β-muricholic acid (β-MCA), a trihydroxylated bile acid that inhibits LCA absorption and toxicity. β-MCA reduces biliary cholesterol saturation and blocks FXR signaling, diminishing LCA-driven hepatotoxicity [2] [6] [9].
  • Humans: Lack muricholic acids. The hydrophobic LCA pool predominates, but efficient sulfation minimizes toxicity [5] [9].
  • Rhesus Monkeys: Deficient in LCA sulfation, making them susceptible to LCA-induced liver injury—unlike humans [5].

In Cyp2c70-knockout mice (which lack β-MCA), LCA accumulation causes ductular injury and fibrosis. Administering glycine-β-MCA (G-β-MCA) reduces bile acid hydrophobicity and pool size, mitigating toxicity. This occurs via:

  • Enrichment of taurine-conjugated MCA (T-MCA) in bile
  • Increased fecal bile acid excretion
  • Reduced ileal absorption [9]

Table 3: Species-Specific Differences in LCA Handling

SpeciesKey FeatureLCA Detoxification Mechanism
HumansNo muricholic acidsEfficient sulfation (SULT2A1)
Mice/RatsHigh β-muricholic acid (β-MCA)β-MCA blocks FXR and LCA absorption
Rhesus monkeysLow sulfation capacityProne to LCA hepatotoxicity
Cyp2c70-KO mice"Human-like" bile acid poolGlycine-β-MCA supplementation rescues toxicity

Properties

CAS Number

434-13-9

Product Name

Lithocholic acid

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

SMEROWZSTRWXGI-HVATVPOCSA-N

SMILES

C[C@H](CCC(O)=O)[C@H]1CC[C@@]2([H])[C@]3([H])CC[C@]4([H])C[C@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Solubility

less than 1 mg/mL at 67.5 °F (NTP, 1992)
FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE
In water, 0.38 mg/l at 25 °C.
0.000377 mg/mL

Synonyms

Acid, Isolithocholic
Acid, Lithocholic
Isolithocholic Acid
Lithocholate
Lithocholic Acid

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.